tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
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Overview
Description
tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is part of the benzoxazepine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable carbonyl compound, followed by cyclization and tert-butyl protection .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry: tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new compounds .
Biology: In biological research, this compound is used to study the effects of benzoxazepine derivatives on various biological pathways. It has shown potential in modulating enzyme activity and receptor binding .
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 7-amino-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
- tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl 9-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-7-8-18-12-10(9-16)5-4-6-11(12)15/h4-6H,7-9,15H2,1-3H3 |
InChI Key |
ANDKXNXKFPOKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2N |
Origin of Product |
United States |
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